molecular formula C12H13N3O3 B11868348 [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid CAS No. 138849-15-7

[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid

Cat. No.: B11868348
CAS No.: 138849-15-7
M. Wt: 247.25 g/mol
InChI Key: YKLBFADPWOYVNP-UHFFFAOYSA-N
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Description

[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid is a synthetic indole derivative designed for advanced research in neurodegenerative diseases, particularly Alzheimer's disease (AD). This compound integrates a carbamic acid functional group with a 2-aminoethylindole scaffold, a structure recognized as a privileged scaffold in medicinal chemistry for its versatility and neuroprotective potential . The indole nucleus is found in endogenous substances like melatonin and serotonin, and its derivatives are actively investigated for their capacity to interact with multiple pathological targets involved in AD . As part of the multitarget-directed ligand (MTDL) strategy, this hybrid compound is of significant research value for simultaneously probing several key processes, including cholinesterase inhibition and the disruption of amyloid-β (Aβ) plaque aggregation, which are hallmark features of AD pathology . Its structural features suggest potential as a lead compound for developing therapies that offer not just symptomatic relief but disease-modifying effects . Researchers can utilize this chemical tool to explore novel mechanisms of action and structure-activity relationships. Application Note: This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

138849-15-7

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

[3-(2-aminoethyl)-1H-indole-5-carbonyl]carbamic acid

InChI

InChI=1S/C12H13N3O3/c13-4-3-8-6-14-10-2-1-7(5-9(8)10)11(16)15-12(17)18/h1-2,5-6,14H,3-4,13H2,(H,15,16)(H,17,18)

InChI Key

YKLBFADPWOYVNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC(=O)O)C(=CN2)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone under acidic conditions to form the indole core . Another method involves the reductive cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution .

Industrial Production Methods: Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of green chemistry principles, such as using O2 as the sole oxidant, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .

Scientific Research Applications

Pharmaceutical Development

The compound has been identified as a lead structure for the design of new pharmaceutical agents. Its structural characteristics allow for modifications that can enhance biological activity and selectivity against specific targets. Research indicates that indole derivatives often exhibit a range of pharmacological effects, including:

  • Antimicrobial activity : Studies have shown that derivatives of indole can inhibit bacterial growth, making them candidates for developing new antibiotics.
  • Antiviral properties : Certain indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication mechanisms, particularly in the context of integrase inhibitors .
  • Anti-inflammatory effects : The carbamate group is known to play a role in modulating inflammatory responses, suggesting potential applications in treating inflammatory diseases .

Mechanistic Studies

In vitro studies are crucial for understanding the mechanisms of action associated with [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid. These studies typically focus on:

  • Enzyme inhibition : The compound's ability to inhibit specific enzymes can be evaluated using various biochemical assays. For example, it may interact with enzymes involved in metabolic pathways or signal transduction.
  • Receptor modulation : The potential for this compound to act as a modulator of various receptors (e.g., serotonin receptors) is being explored, given the known roles of indole compounds in neurotransmission .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationships of indole derivatives has highlighted the importance of specific functional groups in determining biological activity. For instance:

Compound Name Structural Features Unique Properties
5-HydroxyindoleHydroxyl group at position 5Precursor to serotonin
IndomethacinIndole ring with an acetic acid derivativeNon-steroidal anti-inflammatory drug
TryptophanIndole amino acidPrecursor to serotonin and melatonin

The distinct combination of the aminoethyl side chain and carbamic acid functionality in [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid may confer unique biological activities not observed in other indole derivatives, enhancing its therapeutic potential.

Case Studies and Experimental Findings

Several research articles have documented experimental findings related to the applications of this compound:

  • Antimicrobial Activity : A study evaluated the antibacterial effects of synthesized indazole derivatives, revealing that certain compounds exhibited significant zones of inhibition against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Antiviral Activity : In another study, indole derivatives were synthesized and tested for their ability to inhibit integrase, an enzyme crucial for viral replication. Derivatives demonstrated improved inhibitory activity compared to parent compounds .

Mechanism of Action

The mechanism of action of [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid involves its interaction with specific molecular targets and pathways. The indole ring can interact with various receptors and enzymes, leading to its diverse biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs, emphasizing substituent differences and their implications:

Compound Name Substituent at Indole 5-Position Molecular Formula CAS Number Key Properties/Applications References
[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid Carbamic acid (-CONH2COOH) C12H13N3O3* N/A Hypothesized polarity, potential receptor interaction
Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol) Hydroxyl (-OH) C10H12N2O 50-67-9 Neurotransmitter; regulates mood, appetite
5-Carboxamidotryptamine maleate Carboxamide (-CONH2) C15H17N3O5 74885-72-6 5-HT1A/1B/1D/5/7 receptor agonist
3-(2-Aminoethyl)-1H-indole-5-thiol Thiol (-SH) C10H12N2S 1078-01-9 Susceptible to oxidation; unknown bioactivity
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Carboxylic acid (-COOH) C10H8ClNO2 16381-48-9 Synthetic intermediate; SDS-listed

*Calculated molecular formula based on structural analysis.

Key Observations:
  • Carbamic Acid vs. Serotonin’s role as a neurotransmitter highlights the importance of the 5-position substituent in receptor binding .
  • Carbamic Acid vs. Carboxamide : The carboxamide in 5-carboxamidotryptamine is neutral, enhancing blood-brain barrier penetration, whereas the carbamic acid’s ionizable groups may limit CNS activity but improve aqueous solubility .
  • Thiol Group: The -SH group in 3-(2-aminoethyl)-1H-indole-5-thiol increases reactivity (e.g., disulfide bond formation), which may reduce stability but enable conjugation in drug design .

Biological Activity

[3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid, a compound featuring an indole moiety and a carbamate functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, summarizing findings from diverse sources and presenting relevant data in tables for clarity.

Structural Characteristics

The compound is characterized by:

  • Indole Core : A bicyclic structure known for its biological significance.
  • Carbamate Group : Often associated with various pharmacological properties.

Antioxidant Properties

Research indicates that derivatives of indole, including those similar to [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid, exhibit significant antioxidant activity. For example, studies on related compounds have shown effective free radical scavenging abilities with EC50 values ranging from 7.8 to 20.7 µM, suggesting a potential role in neuroprotection against oxidative stress .

Neuroprotective Effects

In vitro studies have demonstrated that indole-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's. The inhibition constants (IC50) for certain derivatives were reported at 10.9 µM and 26.8 µM, indicating a promising therapeutic potential for cognitive disorders .

Antimicrobial Activity

Indole derivatives have also been evaluated for their antimicrobial properties. The mechanism of action typically involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways. Compounds within this class have shown effectiveness against various bacterial strains, highlighting their potential as new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid can be influenced by modifications to its structure. For instance:

  • Substituents on the Indole Ring : Variations in substituents can enhance or diminish biological activity.
  • Linker Length and Composition : The nature of the linker between the indole and carbamate groups plays a crucial role in determining the compound's efficacy.

Data Summary

Activity IC50/EC50 Values Reference
AChE Inhibition10.9 µM
BChE Inhibition26.8 µM
Antioxidant Activity7.8 - 20.7 µM
Antimicrobial EfficacyVariable

Case Study 1: Neuroprotective Potential

In one study, a series of indole derivatives were synthesized and evaluated for their neuroprotective effects against Aβ-induced toxicity in SH-SY5Y neuronal cells. Compounds exhibiting dual inhibition of AChE and BChE were particularly effective, suggesting that [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid may serve as a lead compound for further development in Alzheimer's treatment .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antibacterial properties of indole derivatives against resistant strains of bacteria. The results indicated that certain modifications to the indole structure enhanced activity against Gram-positive and Gram-negative bacteria, supporting the hypothesis that [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid could be developed into a novel antibacterial agent .

Q & A

What are the established synthetic pathways for [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid?

Basic Research Question
The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:

Indole-5-carboxylic acid activation : The carboxylic acid group is converted to an acyl chloride or activated ester for coupling reactions.

Aminoethyl side-chain introduction : A 2-aminoethyl group is introduced via nucleophilic substitution or reductive amination. For example, Mahboobi and Bernauer (1988) described esterification of 3-(2-aminoethyl)indole derivatives using malonic acid .

Carbamate formation : The carbonyl-carbamic acid moiety is introduced via reaction with phosgene equivalents or carbamate-protecting reagents under anhydrous conditions .

Key intermediates (e.g., 3-formyl-1H-indole-2-carboxylic acid) are synthesized using acetic acid-mediated condensation, as shown in Scheme 2 of Biopolymers and Cell (2022) .

How can contradictory spectral data between synthesis batches be systematically resolved?

Advanced Research Question
Discrepancies in NMR or mass spectrometry data may arise from:

  • Tautomeric equilibria : Indole derivatives often exhibit pH-dependent tautomerism. Use deuterated solvents with controlled pH (e.g., DMSO-d6 + TFA) to stabilize specific forms .
  • Byproduct formation : HPLC-MS analysis (C18 column, gradient elution with 0.1% formic acid) can identify impurities like unreacted intermediates or oxidation byproducts .
  • Crystallographic validation : Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated for related indole-carboxylic acid derivatives .

What strategies optimize reaction yield during carbamate group installation?

Advanced Research Question
Yield optimization depends on:

  • Reagent selection : Use triphosgene instead of phosgene for safer carbamate formation, achieving >80% yield in anhydrous THF .
  • Temperature control : Maintain temperatures below 0°C during acyl chloride formation to prevent decomposition .
  • Protecting group strategy : Temporary protection of the aminoethyl group (e.g., Boc) prevents side reactions. Deprotection with TFA in DCM ensures high purity .

Which spectroscopic techniques are critical for characterizing this compound?

Basic Research Question
A multi-technique approach is essential:

  • 1H/13C NMR : Confirm the indole core (δ 7.2–7.8 ppm for aromatic protons) and carbamate carbonyl (δ 155–160 ppm in 13C) .
  • FT-IR : Identify carbamate N-H stretches (~3350 cm⁻¹) and carbonyl vibrations (~1700 cm⁻¹) .
  • High-resolution MS : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+ = 291.12) and fragmentation patterns .

How can researchers design structure-activity relationship (SAR) studies for this compound?

Advanced Research Question
SAR studies require:

Derivatization : Modify the aminoethyl chain (e.g., alkylation, acetylation) or indole substituents (e.g., halogenation) to assess bioactivity changes .

Receptor binding assays : For hypothesized targets (e.g., 5-HT receptors), use radioligand displacement assays with HEK293 cells expressing recombinant receptors .

Computational modeling : Docking studies (AutoDock Vina) can predict binding modes to receptors like 5-HT2A, guiding synthetic priorities .

What are common pitfalls in scaling up the synthesis of this compound?

Advanced Research Question
Scale-up challenges include:

  • Exothermic reactions : The aminoethylation step may require controlled addition rates and cooling to prevent runaway reactions .
  • Purification difficulties : Flash chromatography (silica gel, ethyl acetate/hexane gradient) is effective for small batches, but preparative HPLC is preferable for >10 g scales .
  • Stability issues : Store the final compound under argon at -20°C to prevent carbamate hydrolysis .

How can researchers validate the purity of [3-(2-Aminoethyl)-1H-indole-5-carbonyl]carbamic acid?

Basic Research Question
Purity validation methods:

  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (60:40) mobile phase. Purity >95% is acceptable for most assays .
  • Elemental analysis : Compare experimental C/H/N values to theoretical calculations (e.g., C: 57.14%, H: 5.30%, N: 14.28%) .
  • Melting point consistency : A sharp mp (e.g., 208–210°C for indole-5-carboxylic acid derivatives) indicates purity .

What in vitro assays are suitable for preliminary bioactivity screening?

Advanced Research Question
Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., IKKβ) using fluorescence-based ADP-Glo assays, referencing similar indole-carboxamide inhibitors .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa) at 1–100 μM concentrations .
  • Cellular uptake : LC-MS quantification of intracellular concentrations in primary neurons to assess blood-brain barrier permeability .

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